Forskolin
Overview
Description
Colforsin, also known as forskolin, is a labdane diterpenoid derived from the roots of the plant Coleus forskohlii. It is a potent activator of the adenylate cyclase system, leading to the biosynthesis of cyclic adenosine monophosphate (cAMP). Colforsin exhibits various pharmacological properties, including antihypertensive, positive inotropic, platelet aggregation inhibitory, and smooth muscle relaxant activities. It also lowers intraocular pressure and promotes the release of hormones from the pituitary gland .
Mechanism of Action
Forskolin, a labdane diterpenoid, is a bioactive compound derived from the plant Coleus forskohlii . It has gained significant attention in the field of medical research due to its wide range of biological effects. This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound’s primary target is the enzyme adenylate cyclase . Adenylate cyclase plays a crucial role in the cellular response to hormones and other extracellular signals . It is also involved in cell communication in the hypothalamus/pituitary gland axis and the feedback control of hormones .
Mode of Action
This compound activates adenylate cyclase, which leads to an increase in intracellular levels of cyclic AMP (cAMP) . cAMP is a vital second messenger necessary for the proper biological response of cells to hormones and other extracellular signals . By increasing cAMP levels, this compound can stimulate a cascade of biochemical reactions that enhance metabolic processes and energy production .
Biochemical Pathways
The activation of adenylate cyclase by this compound leads to the elevation of cAMP levels, which in turn activates various enzymes and pathways that regulate cellular processes . One of the most well-known effects of increased cAMP levels is the activation of protein kinase A (PKA) , an enzyme that plays a role in numerous cellular functions.
Pharmacokinetics
The roots contain the highest concentration of this metabolite, which is used for its extraction .
Result of Action
This compound’s action results in a wide range of molecular and cellular effects. It has been shown to have neuroprotective potential, alleviating pathogenic factors linked with numerous neurological abnormalities . This compound also displayed antiviral activity against several viruses, suggesting its potential role in antiviral therapies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the this compound content in Coleus forskohlii can vary based on environmental conditions and cultivation practices . Moreover, seeds with low germinating rates fail to produce a homogenous population, bringing about changes in metabolite production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Colforsin can be synthesized through a series of chemical reactions starting from the precursor 13R-manoyl oxide. The synthesis involves the use of cytochrome P450 enzymes and acetyltransferases, which catalyze a cascade of reactions converting 13R-manoyl oxide into colforsin. The key steps include hydroxylation, epoxidation, and acetylation reactions .
Industrial Production Methods
Commercial production of colforsin relies primarily on extraction from its natural source, the plant Coleus forskohlii. The roots of the plant are harvested, and colforsin is extracted using organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO). The extracted compound is then purified through various chromatographic techniques to obtain colforsin in its pure form .
Chemical Reactions Analysis
Types of Reactions
Colforsin undergoes several types of chemical reactions, including:
Oxidation: Colforsin can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert colforsin into different reduced forms.
Substitution: Colforsin can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, epoxidized, and acetylated derivatives of colforsin. These derivatives exhibit different pharmacological properties and can be used in various scientific research applications .
Scientific Research Applications
Colforsin has a wide range of scientific research applications, including:
Chemistry: Colforsin is used as a tool to study the role of cyclic adenosine monophosphate in various chemical reactions and signal transduction pathways.
Biology: It is employed in biological research to investigate cellular processes involving cyclic adenosine monophosphate, such as cell communication and hormone regulation.
Medicine: Colforsin is used in the treatment of glaucoma, heart failure, and other cardiovascular conditions due to its ability to increase cyclic adenosine monophosphate levels and improve cardiac function.
Comparison with Similar Compounds
Colforsin is unique among labdane diterpenoids due to its potent activation of adenylate cyclase and subsequent increase in cyclic adenosine monophosphate levels. Similar compounds include:
Colforsin daropate: A derivative of colforsin with enhanced potency in raising cyclic adenosine monophosphate levels.
NKH477: Another derivative with potential pharmaceutical utility against bronchoconstriction and heart failure.
FSK88: A derivative that may be more potent than colforsin in raising cyclic adenosine monophosphate levels.
Colforsin’s uniqueness lies in its ability to directly activate adenylate cyclase without mediating the catecholamine beta-adrenoceptor, making it a valuable tool in scientific research and pharmaceutical development .
Properties
IUPAC Name |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCQJHSOBUTRHG-KGGHGJDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040484 | |
Record name | Forskolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66575-29-9, 66428-89-5 | |
Record name | Forskolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66575-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066428895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Colforsin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066575299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Colforsin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02587 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Forskolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Colforsin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COLFORSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F7A44V6OU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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